

the chemical structure and properties of the Bio-AMS inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bio-AMS**

Cat. No.: **B10855467**

[Get Quote](#)

An In-depth Technical Guide on Acyl-Sulfamoyladenosine (Acyl-AMS) Inhibitors

This guide provides a detailed overview of acyl-sulfamoyladenosine (acyl-AMS) inhibitors, a prominent class of molecules designed to target adenylate-forming enzymes. We will delve into their chemical structure, properties, and the signaling pathways they modulate, with a specific focus on a biotinylated derivative, **Bio-AMS**. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Acyl-AMS Inhibitors

Adenylate-forming enzymes constitute a vast superfamily crucial for a multitude of biochemical pathways. These enzymes catalyze the ATP-dependent activation of carboxylic acid substrates, forming highly reactive acyl-adenosine monophosphate (acyl-AMP) intermediates. Subsequently, these intermediates react with various nucleophiles to produce esters, thioesters, and amides.^[1] Inspired by natural products, acyl-AMS compounds have been engineered as potent inhibitors of these enzymes. They function as stable analogs of the transient acyl-AMP intermediates, binding tightly to the enzyme's active site.^{[2][3]} This inhibitor platform has proven to be a valuable tool for developing biological probes and therapeutic lead compounds.^[1]

Chemical Structure and Properties

The general chemical scaffold of an acyl-AMS inhibitor consists of an acyl group linked to a 5'-sulfamoyladenosine moiety. The variability of the acyl group allows for the specific targeting of

different adenylate-forming enzymes. A significant challenge in the development of acyl-AMS inhibitors is their often-poor cell permeability, which is attributed to the anionic nature of the acyl sulfamate group.^[4]

Bio-AMS: A Biotinylated Acyl-AMS Derivative

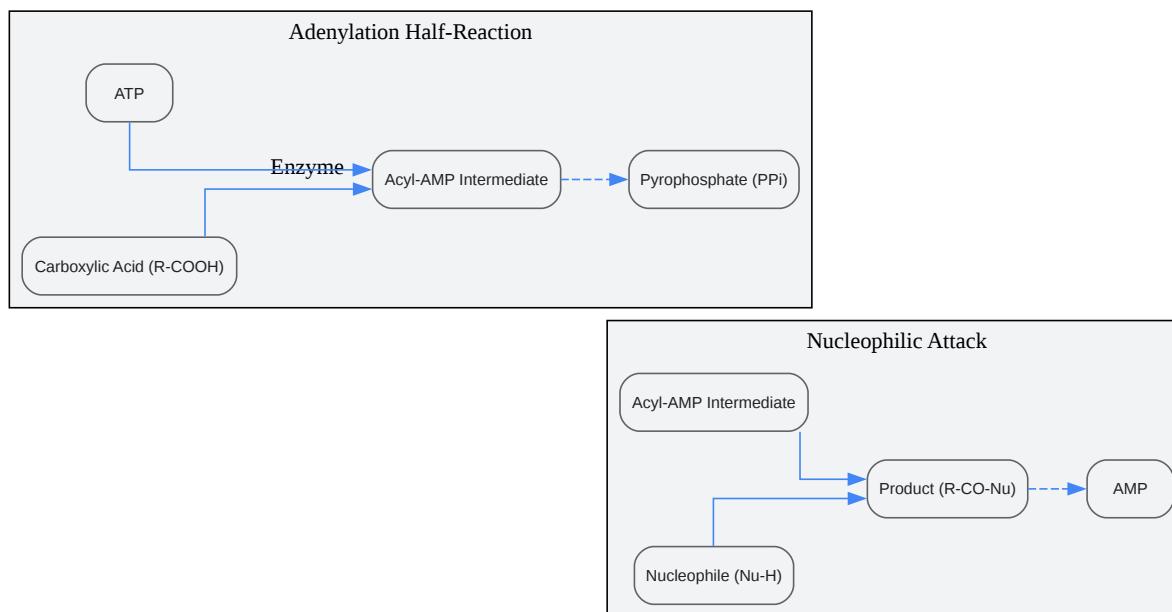
Bio-AMS is a specific iteration of an acyl-AMS inhibitor that incorporates a biotin molecule. This biotin tag serves as a valuable tool for biochemical assays, such as affinity purification and enzyme-linked immunosorbent assays (ELISAs).

Chemical and Physical Properties of Bio-AMS

Property	Value
Molecular Formula	C ₂₀ H ₂₉ N ₉ O ₇ S ₂
IUPAC Name	5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoylpentanamide
Synonyms	Bio-AMS, 5'-[N-(d-biotinoyl)sulfamoyl]amino-5'-deoxyadenosine

Source: PubChem CID 54592409

Mechanism of Action and Target Pathways


Acyl-AMS inhibitors function by mimicking the acyl-AMP intermediate of the adenylation reaction catalyzed by the target enzyme. This mimicry leads to tight binding and potent inhibition.

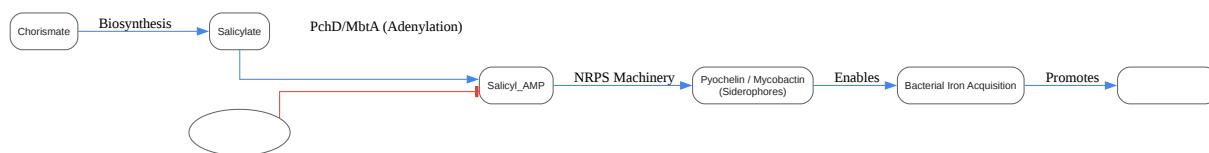
General Adenylate-Forming Enzyme Mechanism

The general mechanism involves two half-reactions:

- Adenylation: The enzyme catalyzes the attack of a carboxylic acid substrate on the α -phosphate of ATP, forming an acyl-AMP intermediate and releasing pyrophosphate.

- Nucleophilic Attack: The activated acyl group is then transferred to a nucleophile, which can be the thiol of Coenzyme A, the thiol of a peptidyl carrier protein, or the hydroxyl group of a tRNA, among others.

[Click to download full resolution via product page](#)


General mechanism of adenylate-forming enzymes.

Acyl-AMS inhibitors interrupt this process by binding to the enzyme in place of the acyl-AMP intermediate, thereby blocking the subsequent nucleophilic attack.

Key Signaling and Biosynthetic Pathways Targeted

Acyl-AMS inhibitors have been developed to target a wide array of enzymes involved in critical cellular processes:

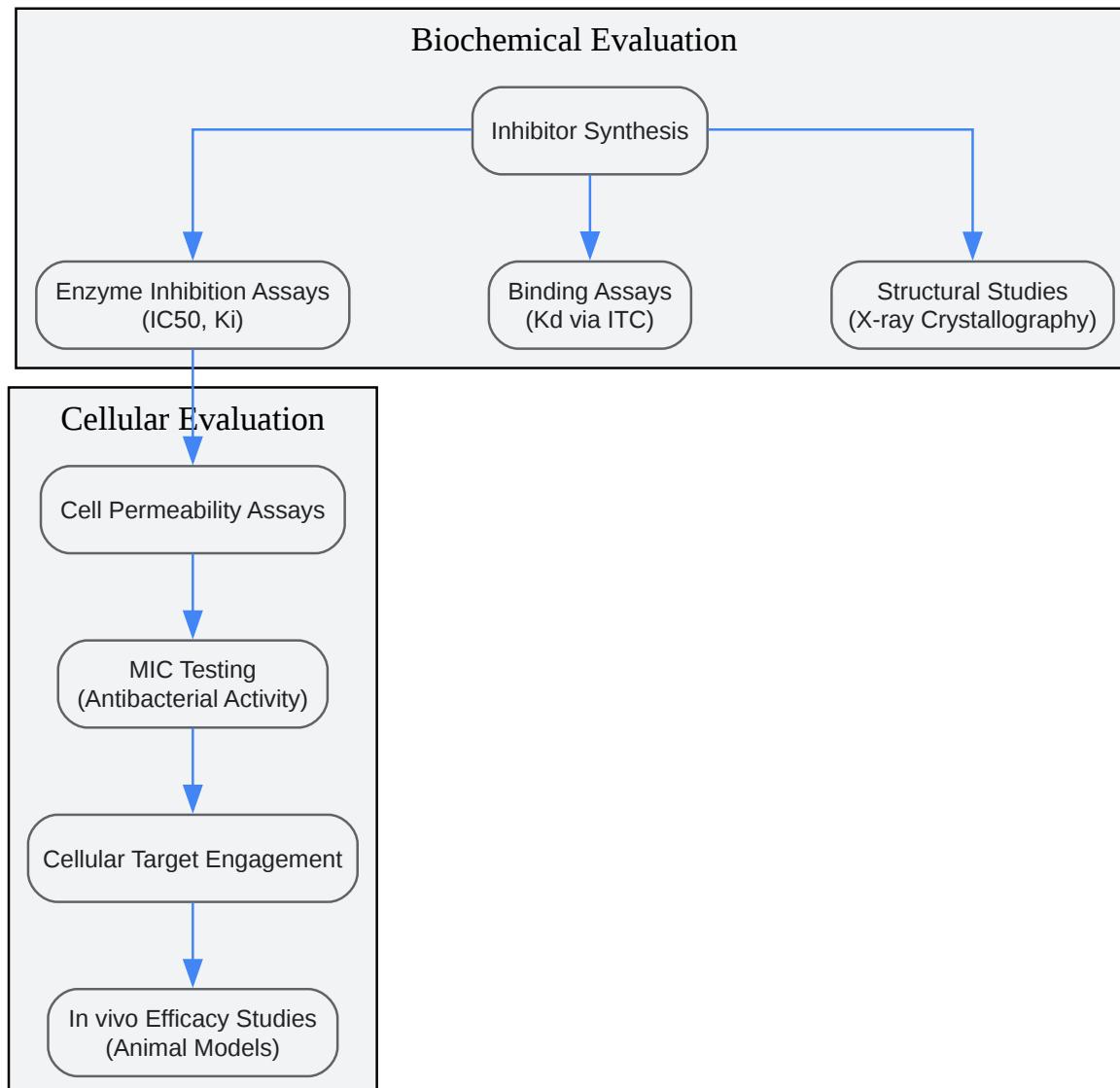
- Bacterial Virulence Factor Biosynthesis: A significant area of research focuses on inhibiting nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) that are responsible for producing siderophores, toxins, and other virulence factors. For example, salicyl-AMS targets the salicylate adenylating enzymes MbtA and PchD, which are essential for siderophore biosynthesis in *Mycobacterium tuberculosis* and *Pseudomonas aeruginosa*, respectively.

[Click to download full resolution via product page](#)

Inhibition of siderophore biosynthesis by Salicyl-AMS.

- Ubiquitin and Ubiquitin-like Protein Activation: The ubiquitin-proteasome system is a key regulator of protein degradation and signaling in eukaryotes. The first step in this pathway is the ATP-dependent activation of ubiquitin by the E1 activating enzyme. Acyl-AMS analogs have been developed to inhibit E1 enzymes. Notably, MLN4924 (pevonedistat), a prodrug that forms a NEDD8-adenylate mimic, has been investigated in clinical trials for cancer treatment.

Experimental Protocols and Data Presentation


The evaluation of acyl-AMS inhibitors involves a combination of biochemical and cell-based assays.

Key Experimental Methodologies

- Enzyme Inhibition Assays: The inhibitory potency of acyl-AMS compounds is typically determined using *in vitro* enzyme assays. A common method is the pyrophosphate exchange assay, which measures the enzyme-catalyzed exchange of radiolabeled pyrophosphate into

ATP in the presence of the substrate. Alternatively, a coupled-enzyme assay can be used to detect the production of pyrophosphate.

- Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity (K_d) of the inhibitor to the target enzyme, providing thermodynamic parameters of the interaction.
- X-ray Crystallography: Co-crystallization of the inhibitor with its target enzyme provides detailed structural information about the binding mode and key interactions within the active site.
- Cell-based Assays: To assess the biological activity of the inhibitors, cell-based assays are employed. These can include minimum inhibitory concentration (MIC) determination for antibacterial compounds or assays measuring the inhibition of a specific cellular process, such as virulence factor production.

[Click to download full resolution via product page](#)

Experimental workflow for the evaluation of acyl-AMS inhibitors.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of selected acyl-AMS inhibitors against their respective target enzymes.

Inhibitor	Target Enzyme	Organism	IC50	Reference
OSB-AMS	MenE	Escherichia coli	24 ± 3 nM	
Salicyl-AMS	MbtA	Mycobacterium tuberculosis	-	
Alanyl-AMS	Cys-adenylation domain of HMWP2	Yersinia pestis	-	
Lactyl-AMS	Cys-adenylation domain of HMWP2	Yersinia pestis	-	

Note: Specific IC50 values for some compounds are not readily available in the provided search results but are described as potent inhibitors.

Conclusion and Future Directions

Acyl-AMS inhibitors represent a versatile and powerful platform for the development of probes and therapeutics targeting adenylate-forming enzymes. The ability to modify the acyl group provides a clear path for tuning the specificity and potency of these inhibitors. Future research will likely focus on overcoming the challenge of cell permeability to improve the pharmacokinetic and pharmacodynamic properties of these compounds. The development of prodrug strategies, as exemplified by MLN4924, may offer a promising avenue for enhancing the clinical potential of this important class of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors. [vivo.weill.cornell.edu]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [the chemical structure and properties of the Bio-AMS inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855467#the-chemical-structure-and-properties-of-the-bio-ams-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com